molecular formula C16H28O B12307664 3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol

3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol

Cat. No.: B12307664
M. Wt: 236.39 g/mol
InChI Key: KSCZUNTYFHOHMT-LPVXAABHSA-N
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Description

3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of isoprene units under controlled conditions to form the triene structure. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and purification techniques is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents under acidic or basic conditions, while reduction reactions may use reducing agents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3,6,7,11-Tetramethyldodeca-2,6,10-trien-1-ol can be compared with other similar compounds, such as:

    3,7,11-Trimethyldodeca-2,6,10-trien-1-ol: This compound has a similar structure but lacks one methyl group, which may affect its chemical properties and applications.

    3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol: This compound has a different arrangement of methyl groups, which may influence its reactivity and biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(2E,6E)-3,6,7,11-tetramethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C16H28O/c1-13(2)7-6-8-15(4)16(5)10-9-14(3)11-12-17/h7,11,17H,6,8-10,12H2,1-5H3/b14-11+,16-15+

InChI Key

KSCZUNTYFHOHMT-LPVXAABHSA-N

Isomeric SMILES

CC(=CCC/C(=C(\C)/CC/C(=C/CO)/C)/C)C

Canonical SMILES

CC(=CCCC(=C(C)CCC(=CCO)C)C)C

Origin of Product

United States

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